4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a chemical compound with significant potential in medicinal chemistry and pharmacological applications. Its molecular formula is , and it has a molecular weight of approximately . This compound belongs to the class of benzothiazoles, which are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, making them valuable in drug development .
The synthesis of 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. A common synthetic route includes:
This multi-step process allows for the precise construction of the compound's complex structure while optimizing yield and purity.
The molecular structure of 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can be described as follows:
COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4The compound features a benzothiazole core substituted with a methoxy group and a piperidine ring attached to a thiomorpholine carbonyl group .
4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions:
Common reagents used in these reactions include sodium carbonate and various oxidizing or reducing agents .
Research indicates that benzothiazoles can bind to ATP-binding sites in enzymes like gyrase, which is crucial for bacterial DNA replication . This suggests that 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole could potentially exhibit antimicrobial properties by targeting similar pathways.
The physical and chemical properties of 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Purity | Typically |
| Storage Conditions | Store according to label instructions |
These properties are essential for determining the compound's stability, solubility, and suitability for various applications .
4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific applications:
The compound's structural features suggest it may have significant therapeutic potential in treating infections or other medical conditions associated with enzyme dysregulation .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1